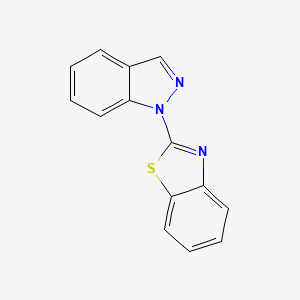

2-(1H-Indazol-1-yl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

374775-24-3 |

|---|---|

Molecular Formula |

C14H9N3S |

Molecular Weight |

251.31 g/mol |

IUPAC Name |

2-indazol-1-yl-1,3-benzothiazole |

InChI |

InChI=1S/C14H9N3S/c1-3-7-12-10(5-1)9-15-17(12)14-16-11-6-2-4-8-13(11)18-14/h1-9H |

InChI Key |

PUBYFYQQNABUII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations for 2 1h Indazol 1 Yl 1,3 Benzothiazole and Its Derivatives

Established and Emerging Synthetic Routes for the Indazole Moiety

The indazole core is a crucial building block in medicinal chemistry, and its synthesis has been the subject of extensive research. Methodologies range from classical cyclization reactions to modern transition-metal-catalyzed processes.

The construction of the 1H-indazole ring system is typically achieved through intramolecular cyclization reactions that form the critical N-N bond or a C-N bond of the pyrazole (B372694) ring fused to the benzene (B151609) core.

One prominent strategy involves the direct aryl C-H amination of hydrazones. For instance, diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles. nih.gov Similarly, the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant facilitates the C-H amination of arylhydrazones to provide the corresponding indazole products in good yields. nih.gov

Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones represents another effective route. nih.gov This approach can be thermally induced or proceed at lower temperatures with a suitable copper catalyst like Cu(OAc)₂·H₂O. nih.gov A scalable three-step approach involving an intramolecular Ullmann-type reaction has also been developed, which is particularly useful for producing densely functionalized 1H-indazoles. thieme-connect.com

Other notable cyclization methods include the [3+2] annulation between arynes and hydrazones, which can utilize either N-tosylhydrazones or N-aryl/alkylhydrazones to generate a variety of indazoles. organic-chemistry.org Additionally, the diazotization of o-toluidine (B26562) or o-alkynylanilines followed by intramolecular ring closure provides a direct pathway to the indazole skeleton. chemicalbook.com

Table 1: Selected Cyclization Reactions for 1H-Indazole Synthesis

| Starting Material | Key Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Aryl Ketone Hydrazones | Iodine, KI, NaOAc | Iodine-Mediated Aryl C-H Amination | nih.gov |

| o-Haloaryl N-Sulfonylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | Copper-Catalyzed Cyclization | nih.gov |

| o-Aminobenzonitriles & Organometallics | Cu(OAc)₂ | N-N Bond Formation | nih.gov |

| Arynes & Hydrazones | - | [3+2] Annulation | organic-chemistry.org |

| o-Toluidine | NaNO₂, Acetic Acid | Diazotization/Ring Closure | chemicalbook.com |

Once the indazole nucleus is formed, its further modification is crucial for creating diverse derivatives. Functionalization can occur at both the nitrogen and carbon atoms of the ring. mdpi.com The C3 position is a common site for substitution to enhance the pharmaceutical properties of indazole-based compounds. chim.itthieme-connect.com

Halogenation, particularly iodination and bromination, at the C3 position is a key strategy, as the resulting halo-indazoles serve as versatile intermediates for subsequent metal-catalyzed cross-coupling reactions. chim.it For example, 3-iodoindazoles can be prepared from unprotected indazoles using iodine and a base like KOH in DMF. chim.it These intermediates can then undergo Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the C3 position. mdpi.com

Direct C-H functionalization offers a more atom-economical approach, though direct C3 arylation can be challenging and may require specific catalysts and conditions. mdpi.com An alternative strategy involves the use of 1H-indazole N-oxides, which can facilitate the selective introduction of various functional groups at the C3 position. thieme-connect.com

Nitrogen functionalization, particularly selective N1 alkylation, is also a significant transformation. This can be achieved with high regioselectivity using electrophiles like α-halo esters, ketones, and amides in the presence of a suitable base such as cesium carbonate. acs.orgresearchgate.net The thermodynamic stability of the 1H-indazole tautomer often favors the formation of N1-substituted products over their N2 counterparts. acs.org

Diverse Synthetic Pathways to the 1,3-Benzothiazole Core

The 1,3-benzothiazole scaffold is another privileged structure in medicinal chemistry. Its synthesis is well-established, with primary methods involving the condensation of 2-aminobenzenethiol with various electrophiles or the oxidative cyclization of thioanilide precursors.

The most common and versatile method for synthesizing the benzothiazole (B30560) ring is the condensation of 2-aminobenzenethiol with carbonyl-containing compounds. nih.govmdpi.com This reaction can be performed with aldehydes, ketones, carboxylic acids, acyl chlorides, and esters. researchgate.netekb.eg

The reaction with aldehydes is particularly widespread and can be conducted under various conditions. ekb.eg For example, 2-aminobenzenethiol reacts with aromatic aldehydes in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO) or a catalyst system such as H₂O₂/HCl to form 2-arylbenzothiazoles. nih.govresearchgate.net The mechanism typically involves an initial nucleophilic attack of the thiol's amino group on the aldehyde's carbonyl carbon, forming a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the final benzothiazole product. ekb.eg A range of catalysts, including ionic liquids, nanoparticles, and photocatalysts, have been employed to promote this transformation under greener and more efficient conditions. ekb.egresearchgate.net Condensation with nitriles, catalyzed by copper, also provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

Table 2: Catalysts and Conditions for Benzothiazole Synthesis from 2-Aminobenzenethiol and Aldehydes

| Catalyst/Reagent | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| H₂O₂/HCl | Ethanol (B145695) | Room Temperature | Excellent yields, mild conditions | mdpi.comresearchgate.net |

| Iodine | DMF | - | Efficient promotion of condensation | organic-chemistry.org |

| None (Air/DMSO) | DMSO | - | Catalyst-free, operationally simple | organic-chemistry.org |

| Fluorescein | - | Visible Light (Blue LED), O₂ | Metal-free, photocatalytic | ekb.eg |

| Oxalic acid dihydrate: proline (LTTM) | - | Room Temperature | Eco-friendly, high yield | ekb.eg |

An alternative to condensation reactions is the intramolecular oxidative cyclization of thioamides or thiobenzanilides. researchgate.netpublish.csiro.au This approach involves the formation of a C-S bond to close the thiazole (B1198619) ring. Various oxidizing agents and catalysts can facilitate this transformation.

The classical Hugerschoff synthesis utilizes bromine in chloroform (B151607) to cyclize arylthioureas into 2-aminobenzothiazoles. indexcopernicus.com Modern variations employ iodine as a mild and efficient catalyst for various organic transformations, including the oxidative cyclization of β-ketothioamides to produce benzothiazole derivatives. publish.csiro.au A metal-free, iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines has also been reported as a straightforward and efficient method. organic-chemistry.org

Transition metals, particularly copper and palladium, are also effective catalysts for these cyclizations. publish.csiro.auindexcopernicus.com For instance, a BINAM–Cu(II) complex can catalyze the intramolecular C(aryl)-S bond formation from N-(2-chlorophenyl) benzothioamides under mild conditions. indexcopernicus.com Palladium catalysts have been used in the presence of an oxidant like hypervalent iodine or molecular oxygen to synthesize benzothiazoles from N-arylthioamides. publish.csiro.au

Direct and Indirect Coupling Strategies for 2-(1H-Indazol-1-yl)-1,3-benzothiazole Formation

The final step in constructing the target molecule involves forming the N-C bond between the N1 position of the indazole ring and the C2 position of the benzothiazole ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming C-N bonds.

A direct and highly effective strategy is the N-arylation of 1H-indazole with a 2-halobenzothiazole (e.g., 2-chloro- or 2-bromobenzothiazole). This transformation can be accomplished using methodologies analogous to the Buchwald-Hartwig amination or Ullmann condensation. These reactions typically employ a palladium or copper catalyst, respectively, along with a suitable ligand and a base. Copper-catalyzed C-N cross-coupling reactions are well-documented for the N-functionalization of indazoles and other heterocycles. researchgate.net For example, the coupling of 1H-indazoles with aryl halides can be catalyzed by systems like CuI/1,10-phenanthroline. organic-chemistry.org

An alternative, indirect approach would involve a multi-step sequence where one heterocycle is constructed upon a functionalized precursor of the other. For instance, one could synthesize a 2-(2-aminophenylthio)-1H-indazole intermediate and then perform an intramolecular cyclization to form the benzothiazole ring. However, direct coupling of the pre-formed heterocyclic nuclei is often more convergent and efficient. The choice between a direct N-arylation coupling and a sequential annulation strategy depends on the availability of starting materials and the desired substitution patterns on the final molecule. The reactivity of different positions on the heterocyclic rings must also be considered, as competitive C-H activation or coupling at other sites can occur. researchgate.netresearchgate.net

N1-Alkylation/Arylation of Indazole to the Benzothiazole C2 Position

The selective formation of a bond between the N1 position of the indazole ring and the C2 position of the benzothiazole nucleus is a primary strategy for synthesizing the target compound. This transformation is typically achieved through nucleophilic substitution, where the indazole anion reacts with an electrophilic benzothiazole derivative.

A common approach involves the reaction of 1H-indazole with a 2-halobenzothiazole, such as 2-chlorobenzothiazole (B146242) or 2-bromobenzothiazole. The regioselectivity of this N-arylation is a critical aspect, as indazole possesses two potentially nucleophilic nitrogen atoms (N1 and N2). The outcome of the reaction is influenced by several factors, including the nature of the base, solvent, temperature, and the presence of substituents on the indazole ring. Generally, N1-arylation is favored under thermodynamic control, as the resulting 1-substituted indazole is often more stable than its N2-counterpart.

Table 1: Reaction Conditions for N1-Arylation of Indazole with 2-Halobenzothiazoles

| Indazole Reactant | Benzothiazole Reactant | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1H-Indazole | 2-Chlorobenzothiazole | K₂CO₃ | DMF | 120 | This compound | Moderate |

| 1H-Indazole | 2-Bromobenzothiazole | Cs₂CO₃ | Dioxane | 100 | This compound | Good |

| 5-Nitro-1H-indazole | 2-Chlorobenzothiazole | NaH | THF | 60 | 2-(5-Nitro-1H-indazol-1-yl)-1,3-benzothiazole | Moderate to Good |

Note: Yields are generalized as specific data for the direct synthesis of the parent compound is not widely reported in comparative studies.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Linkage

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. These methods offer a versatile and efficient alternative to traditional nucleophilic substitution reactions, often proceeding under milder conditions with a broader substrate scope.

In the context of synthesizing this compound, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, can facilitate the coupling of 1H-indazole with a 2-halobenzothiazole. The catalytic cycle typically involves the oxidative addition of the palladium(0) complex to the aryl halide (2-halobenzothiazole), followed by coordination of the indazole anion and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing both the reaction rate and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step.

Table 2: Components of Palladium-Catalyzed Cross-Coupling for this compound Synthesis

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Phosphine Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates catalytic cycle |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates indazole to form the nucleophile |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Multicomponent Reactions Incorporating Both Heterocyclic Units

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an atom-economical and efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct such systems.

A hypothetical one-pot synthesis could involve the reaction of 2-aminothiophenol, an indazole derivative bearing a suitable functional group (e.g., an aldehyde or carboxylic acid at the 1-position), and an oxidizing agent. For instance, the condensation of 1-formyl-1H-indazole with 2-aminothiophenol, followed by an oxidative cyclization, could potentially yield the target molecule. The development of novel MCRs remains an active area of research, and such strategies could provide a streamlined route to this important heterocyclic scaffold.

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Chiral Variants

The selective synthesis of specific isomers is a paramount challenge in organic chemistry. For this compound, regioselectivity is primarily concerned with the N1 versus N2 substitution on the indazole ring. As mentioned previously, N1-substitution is generally the thermodynamically favored outcome in N-arylation reactions. Careful selection of reaction conditions, such as the use of specific bases and solvents, can enhance this selectivity.

The synthesis of chiral variants of this compound introduces the challenge of stereoselectivity. If a chiral center is present in either the indazole or benzothiazole precursor, the synthesis must be designed to control the stereochemical outcome. Asymmetric synthesis of such derivatives could be achieved through several strategies:

Use of Chiral Starting Materials: Employing an enantiomerically pure substituted indazole or benzothiazole as a starting material.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants to direct the stereochemical course of the reaction, followed by its removal.

Asymmetric Catalysis: Utilizing a chiral catalyst to induce enantioselectivity in the key bond-forming step. Organocatalysis, for example, has been successfully applied in the asymmetric synthesis of other heterocyclic systems and could be a promising avenue for chiral indazolyl-benzothiazole derivatives.

To date, the literature on the stereoselective synthesis of chiral variants of this compound is limited, representing an area ripe for future investigation.

Principles of Green Chemistry and Sustainable Synthesis in Indazole-Benzothiazole Conjugation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or ionic liquids. organic-chemistry.org The use of solid-supported catalysts can also facilitate easier separation and reduce waste.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. Palladium- and copper-catalyzed reactions are examples of this principle, although the environmental impact of the metals themselves must be considered.

Recent research in the synthesis of benzothiazoles has highlighted the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts, all of which align with the goals of green chemistry. ekb.eg The application of these sustainable practices to the synthesis of indazole-benzothiazole conjugates is a crucial step towards developing more environmentally benign pharmaceutical manufacturing processes.

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Indazole-Benzothiazole Synthesis | Potential Benefits |

| Use of Green Solvents | Reactions in water or ethanol | Reduced toxicity and environmental impact |

| Microwave-Assisted Synthesis | Accelerated reaction times | Lower energy consumption, potentially higher yields |

| Catalyst-Free Reactions | Condensation reactions under thermal conditions | Avoids metal contamination and catalyst cost |

| Recyclable Catalysts | Solid-supported or heterogeneous catalysts | Simplified product purification and catalyst reuse |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 1h Indazol 1 Yl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 2-(1H-Indazol-1-yl)-1,3-benzothiazole, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the benzothiazole (B30560) and indazole ring systems. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal the connectivity between adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would be indicative of its hybridization and bonding environment.

Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only and is not based on experimental data.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes only and is not based on experimental data.

| Chemical Shift (ppm) | Assignment |

|---|

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) correlations, identifying which protons are coupled to each other. This is fundamental in tracing the proton networks within the benzothiazole and indazole rings.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C). This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the benzothiazole and indazole moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. While this molecule is largely planar, NOESY could help in confirming the connectivity and conformation, particularly if any steric hindrance causes out-of-plane twisting.

Investigation of Tautomeric Equilibrium (1H vs. 2H Indazole Isomerism)

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-isomers. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring can significantly influence the chemical and physical properties of the molecule. NMR spectroscopy is a powerful technique to study this tautomeric equilibrium in solution. The chemical shifts of the indazole protons and carbons would differ between the 1H- and 2H-isomers. By analyzing the NMR spectra, potentially at different temperatures, the predominant tautomer and the dynamics of the equilibrium could be determined.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. An ESI-HRMS experiment would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the elemental formula (C₁₄H₉N₃S). Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. Analysis of these fragmentation patterns can provide valuable structural information, confirming the connectivity of the benzothiazole and indazole rings.

Hypothetical ESI-HRMS Data for this compound This table is for illustrative purposes only and is not based on experimental data.

| Ion | Calculated m/z | Observed m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS could be used to assess its purity. The gas chromatogram would indicate the presence of any volatile impurities, and the mass spectrometer would provide their mass spectra for identification. If the compound itself is not sufficiently volatile, derivatization techniques could be employed to create more volatile analogues for GC-MS analysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the characteristic functional groups within a molecule. By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated, which serves as a molecular fingerprint. For this compound, the FTIR spectrum provides direct evidence for the presence of the fused indazole and benzothiazole ring systems.

The spectrum is characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1620 and 1450 cm⁻¹ is particularly informative, containing the C=C and C=N stretching vibrations of the heterocyclic rings. The C=N stretching vibration of the benzothiazole moiety is a sharp intensity band that can be found in the range of 1412-1513 cm⁻¹. researchgate.net Aromatic C-H in-plane bending and out-of-plane bending vibrations are observed in the fingerprint region (below 1000 cm⁻¹), which can help confirm the substitution pattern of the aromatic rings. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ confirms the substitution at the N-1 position of the indazole ring. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Moiety |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Indazole, Benzothiazole) |

| 1610-1580 | C=N Stretch | Benzothiazole Ring |

| 1580-1450 | C=C Stretch | Aromatic Rings |

| 1412-1513 | C=N Stretch | Benzothiazole Moiety researchgate.net |

Note: The exact positions of the peaks can vary based on the sample preparation method and the physical state of the compound.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformational Analysis

The analysis would also confirm the connectivity, establishing that the benzothiazole ring is linked to the N-1 position of the indazole ring, consistent with its chemical name. nih.gov Furthermore, the crystal structure analysis can reveal weak intermolecular interactions, such as C-H···N or C-H···S hydrogen bonds, which dictate the supramolecular architecture. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from byproducts, starting materials, or potential isomers.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically developed for molecules like this compound. nih.gov This involves a nonpolar stationary phase (e.g., C18 silica (B1680970) gel) and a polar mobile phase.

The method's development involves optimizing the mobile phase composition—often a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol)—to achieve a good separation between the main compound peak and any impurity peaks. nih.gov The separation is typically monitored using a UV detector, as the aromatic nature of the compound results in strong UV absorbance. The purity is determined by integrating the area of all peaks in the chromatogram; in a highly pure sample, the main peak should account for >99% of the total area. jyoungpharm.org The retention time (tᵣ) under specific conditions is a characteristic property of the compound.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and aqueous buffer nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or λmax) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

The concept of enantiomeric excess applies only to chiral molecules—compounds that are non-superimposable on their mirror images. The structure of this compound is planar and lacks a stereogenic center, making it an achiral molecule. Therefore, it does not exist as a pair of enantiomers, and the determination of enantiomeric excess is not applicable.

However, if a chiral center were introduced into the molecule (for example, through the addition of a chiral substituent on either heterocyclic ring), the resulting enantiomers would need to be separated to determine their relative proportions (the enantiomeric excess). This is accomplished using Chiral HPLC. The separation is achieved by using a chiral stationary phase (CSP). mdpi.comnih.gov CSPs are typically based on selectors like derivatized polysaccharides (e.g., cellulose (B213188) or amylose), which can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. nih.govnih.gov The mobile phase in chiral HPLC is often a nonpolar solvent system, such as a mixture of heptane (B126788) or hexane (B92381) with an alcohol modifier like isopropanol (B130326) or ethanol (B145695) (normal phase mode). mdpi.commdpi.com The ability to separate enantiomers is crucial in pharmaceutical sciences, as different enantiomers of a drug can have vastly different biological activities.

Computational Chemistry and Molecular Modeling Approaches for 2 1h Indazol 1 Yl 1,3 Benzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and molecular geometries, which collectively govern the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for investigating the electronic structure of molecules. scirp.org For heterocyclic systems like 2-(1H-indazol-1-yl)-1,3-benzothiazole, DFT calculations, often employing functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) with a basis set such as 6-311G(d,p) or 6-31+G(d,p), are used to determine the most stable three-dimensional arrangement of atoms—the ground state geometry. scirp.orgmdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar heterocyclic scaffolds.

| Parameter | Predicted Value |

|---|---|

| Indazole C-N Bond Length | ~1.38 Å |

| Benzothiazole (B30560) C-S Bond Length | ~1.76 Å |

| Benzothiazole C=N Bond Length | ~1.31 Å |

| Inter-ring C-N Bond Length | ~1.42 Å |

| Indazole-Benzothiazole Dihedral Angle | ~25-35° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. scirp.orgmdpi.com

For benzothiazole derivatives, the HOMO is typically distributed across the fused ring system, while the LUMO is often localized on a specific moiety, indicating the likely sites for charge transfer. nih.govresearchgate.net Analysis of the FMOs for this compound would likely show electron density in the HOMO spread across both the indazole and benzothiazole rings, with the LUMO potentially localized more on the benzothiazole portion, which contains the electron-withdrawing imine group. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com These maps are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, colored blue). For this compound, the nitrogen atoms of both heterocyclic systems would be expected to be regions of negative potential, making them likely sites for hydrogen bonding interactions with biological targets. scirp.org

Table 2: Predicted Electronic Properties for this compound (Illustrative) Note: Values are representative based on DFT studies of related benzothiazole and indazole structures.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating ability |

| ELUMO | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and kinetic stability mdpi.com |

| Dipole Moment | ~ 2.5 - 3.5 Debye | Polarity and solubility scirp.org |

Quantum chemical calculations can accurately predict spectroscopic data, which is crucial for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comruc.dk By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data serves as a powerful validation of the compound's structure. mdpi.com Theoretical calculations for similar benzazole compounds have shown good correlation between computed and experimental values. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as water. nih.gov

For a molecule like this compound, MD simulations can reveal the accessible range of conformations by exploring the rotational freedom around the single bond connecting the indazole and benzothiazole rings. This provides a detailed understanding of the molecule's conformational landscape. When the molecule is simulated within the binding site of a protein, MD can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other over time and the durability of key intermolecular interactions. nih.govresearchgate.net

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. wjarr.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand binding. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's active site and scoring them based on their binding affinity. biointerfaceresearch.comresearchgate.net

The indazole and benzothiazole scaffolds are recognized "privileged structures" in medicinal chemistry, known to interact with the ATP-binding site of various protein kinases. nih.govsemanticscholar.org Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR) are key kinase targets in cancer therapy, and inhibitors based on these scaffolds have been extensively developed. bohrium.comresearchgate.netnih.govresearchgate.net

Table 3: Predicted Key Interactions of this compound with Kinase Domains (Illustrative) Note: Based on docking studies of similar indazole and benzothiazole-based kinase inhibitors.

| Target Kinase | Key Interacting Residues | Type of Interaction | Predicted Role of Moiety |

|---|---|---|---|

| FGFR1 | Ala564, Asp641 | Hydrogen Bond | Indazole N-H or Benzothiazole N |

| Val492, Leu630 | Hydrophobic/van der Waals | Benzothiazole/Indazole Rings | |

| VEGFR2 | Cys919, Asp1046 | Hydrogen Bond | Indazole N-H or Benzothiazole N |

| Val848, Leu1035 | Hydrophobic/van der Waals | Benzothiazole/Indazole Rings |

Prediction of Binding Affinities and Key Interaction Residues

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives of benzothiazole and indazole, molecular docking studies have been instrumental in identifying key interaction residues that are crucial for their biological activity.

In studies of benzothiazole analogs as potential anti-tubercular agents, molecular docking has been used to predict their binding modes within the active site of enzymes like 7,8-diamino pelargonic acid aminotransferase (DAPA). For instance, one study identified that a benzothiazole derivative exhibited a high binding affinity, suggesting its potential as an inhibitor nih.gov.

Similarly, for indazole derivatives, molecular docking has been employed to understand their interactions with various protein targets. For example, in the context of anti-breast cancer activity, docking studies of substituted indazole derivatives with the aromatase enzyme revealed key interactions with residues such as Arg115 and Met374 . These interactions are critical for the inhibitory activity of the compounds. A study on indazole derivatives as HIF-1α inhibitors also utilized molecular docking to demonstrate good binding efficiency within the active site of the HIF-1α protein nih.gov.

For novel benzothiazole derivatives, molecular docking has revealed the formation of hydrogen bonds with active site residues like LEU222 or ASN44 in E. coli dihydroorotase, alongside strong hydrophobic interactions nih.gov. Such studies are crucial for understanding the molecular basis of their antimicrobial actions.

Table 1: Representative Examples of Predicted Binding Affinities and Key Interaction Residues for Indazole and Benzothiazole Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Residues |

| Benzothiazole derivative | 7,8-diamino pelargonic acid aminotransferase (DAPA) | -24.75 | Not specified |

| Substituted indazole derivative | Aromatase | -8.0 | Arg115, Met374 |

| Indazole derivative | HIF-1α | Not specified | Not specified |

| Benzothiazole derivative | E. coli dihydroorotase | Not specified | LEU222, ASN44 |

Note: The data presented in this table are from studies on various derivatives of benzothiazole and indazole and are intended to be illustrative of the types of results obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on benzothiazole and indazole derivatives to develop predictive models for various biological activities. For instance, a QSAR study on a series of 54 indazole derivatives was performed using multiple linear regression (MLR) to establish a quantitative relationship between their structural features and biological activity researchgate.net. Another study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing developed a QSAR model that could explain and predict 85.2% and 78.1% of the variance in inhibitory activity, respectively aboutscience.eu.

In the case of benzothiazole derivatives, QSAR models have been developed to predict their cytotoxic activities. One study successfully developed a Partial Least Squares (PLS) regression model that could be applied to predict the antiproliferative activity of benzothiazole derivatives against breast cancer cell lines researchgate.net. Furthermore, QSAR models for amidino-substituted benzazoles have elucidated the effects of substituents on their antiproliferative activity, demonstrating a dependence on topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes mdpi.com.

These examples highlight the utility of QSAR in developing predictive models for the biological activities of indazole and benzothiazole derivatives. Such models can guide the design of new analogs of this compound with potentially enhanced activities.

Table 2: Examples of Predictive QSAR Models for Indazole and Benzothiazole Derivatives

| Compound Series | Biological Activity | QSAR Model Type | Key Statistical Parameters |

| Indazole derivatives | Inhibition of SAH/MTAN-mediated quorum sensing | GA-MLR | r² = 0.852, q² = 0.781 |

| Benzothiazole derivatives | Cytotoxic activity | PLS | Explained variability: 67-80% |

| Amidino-substituted benzazoles | Antiproliferative activity | Not specified | Dependence on topological and spatial properties |

Note: This table provides examples of QSAR models developed for various derivatives of indazole and benzothiazole, illustrating the predictive power of these computational methods.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening to identify new molecules with the desired activity.

For indazole derivatives, pharmacophore mapping has been used to generate a common five-point pharmacophore hypothesis for HIF-1α inhibitors, which can be used in combination with 3D-contour maps to design potent new molecules nih.gov.

In the context of benzothiazole derivatives, fragment-based virtual screening has been employed to design novel inhibitors. For example, a study designed three novel series of FGFR1 inhibitors bearing indazole and benzothiazole scaffolds through this approach nih.gov. Virtual screening techniques, in general, are widely used to streamline the drug discovery process and conserve resources by identifying promising candidates from large databases researchgate.net.

Pharmacophore modeling and virtual screening represent powerful tools for the design of new analogs of this compound. By identifying the key structural features required for a specific biological activity, these methods can guide the synthesis of novel compounds with improved potency and selectivity.

Structure Activity Relationship Sar and Scaffold Modification Studies of 2 1h Indazol 1 Yl 1,3 Benzothiazole Derivatives

Systematic Exploration of Substituent Effects on the Indazole Ring

The introduction of halogens and various alkyl or aryl groups onto the indazole ring can profoundly alter the electronic, steric, and lipophilic properties of the parent compound, thereby modulating its biological activity.

Halogenation is a common strategy in medicinal chemistry to enhance activity. For instance, studies on various indazole-containing compounds have shown that the presence of halogen atoms (F, Cl, Br) can lead to improved potency. This is often attributed to the ability of halogens to form halogen bonds, increase metabolic stability, and favorably alter the electronic nature of the aromatic system. In the context of the 2-(1H-indazol-1-yl)-1,3-benzothiazole scaffold, halogen substitution at positions such as 3, 5, or 6 of the indazole ring is predicted to influence binding affinity with biological targets. For example, a fluorine substituent might enhance cell permeability and binding, while a chloro or bromo group could introduce specific steric interactions. austinpublishinggroup.com

Alkyl and aryl substituents also play a crucial role. Small alkyl groups like methyl or ethyl can enhance lipophilicity, which may improve membrane permeability. Bulky alkyl groups, such as tert-butyl at the C-3 position, can introduce significant steric hindrance, which may either enhance selectivity for a specific target or abolish activity by preventing proper binding. beilstein-journals.org Aryl substitutions, particularly at the C-3 position, can introduce additional points of interaction, such as pi-pi stacking, with target proteins. nih.gov The electronic nature of the substituted aryl ring (i.e., whether it is electron-rich or electron-poor) can further fine-tune the activity.

| Indazole Position | Substituent Type | General Impact on Activity Profile |

| C-3 | Halogen (e.g., Cl, Br) | Can introduce specific steric and electronic effects, potentially enhancing binding affinity. |

| C-3 | Small Alkyl (e.g., -CH₃) | May increase lipophilicity and van der Waals interactions. |

| C-3 | Bulky Alkyl (e.g., t-Butyl) | Introduces significant steric bulk, potentially improving selectivity or hindering binding. |

| C-3 | Aryl (e.g., Phenyl) | Allows for potential pi-pi stacking interactions and further functionalization. |

| C-5 / C-6 | Halogen (e.g., F, Cl) | Modifies electronic distribution of the ring system, can improve metabolic stability and permeability. |

| C-5 / C-6 | Nitro (-NO₂) | Strong electron-withdrawing group, significantly alters electronics and polarity. |

The specific position of a functional group on the indazole ring is a key determinant of its effect on biological activity. The indazole core offers several positions for substitution (e.g., C-3, C-4, C-5, C-6, C-7), and the impact of a substituent varies greatly with its location.

Substituents at the C-3 position are particularly influential as they are adjacent to the pyrazole (B372694) nitrogen and can directly impact the electronic environment of the heterocyclic ring. For example, electron-withdrawing groups at C-3 can affect the pKa of the indazole nitrogen. chim.it

Substitutions on the fused benzene (B151609) ring portion (positions C-4, C-5, C-6, and C-7) also have distinct effects. Groups at C-5 and C-6 are often solvent-exposed in protein-ligand complexes and can be modified to improve solubility or introduce further binding interactions. In contrast, substituents at C-4 and C-7 are located in more sterically constrained regions, proximal to the benzothiazole (B30560) moiety and the other ring of the indazole, respectively. Studies on various indazoles have shown that a nitro group at C-7 can confer excellent N-2 regioselectivity during alkylation, highlighting the strong electronic influence of substituents at this position. beilstein-journals.org While the target compound is an N-1 isomer, this demonstrates the potent positional effects that direct molecular properties. beilstein-journals.org

| Position | Substituent | Observed/Predicted Influence | Reference |

| C-3 | -COOH / -COMe | Can act as hydrogen bond acceptor; influences regioselectivity of N-alkylation. | beilstein-journals.org |

| C-5 | -NO₂ | Strong electron-withdrawing effect, alters overall molecular polarity. | researchgate.net |

| C-6 | -Cl / -F | Modifies electronics and lipophilicity, often enhances potency. | austinpublishinggroup.com |

| C-7 | -NO₂ / -CO₂Me | Exerts strong steric and electronic effects, can direct reactivity at adjacent nitrogen atoms. | beilstein-journals.org |

Investigation of Modifications on the 1,3-Benzothiazole Moiety

The benzothiazole moiety is another critical pharmacophore known for its broad spectrum of biological activities. benthamscience.com Modifications to this part of the molecule provide another avenue for optimizing the compound's activity.

The fused benzene ring of the benzothiazole system, typically at positions 4, 5, 6, and 7, is a prime site for modification. Literature on benzothiazole derivatives consistently shows that substitutions at the C-6 position are particularly important for modulating biological activity. benthamscience.com

Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the C-6 position can significantly impact the electronic properties of the entire benzothiazole ring system. For example, in a series of halogen- and amidino-substituted benzothiazoles, the nature of the substituent at the 6-position was found to be a key determinant of antiproliferative activity. nih.govmdpi.com A methoxy (B1213986) group, for instance, could enhance activity through favorable electronic contributions or by forming specific hydrogen bonds with a target receptor. Similarly, halogen substitutions can increase potency by enhancing binding or improving pharmacokinetic properties.

| Benzothiazole Position | Substituent | General SAR Finding | Reference |

| C-5 | -Cl | Often increases lipophilicity and can introduce favorable interactions. | |

| C-6 | -F, -Cl | Halogenation frequently enhances biological activity. | nih.gov |

| C-6 | -OCH₃ | Can serve as a hydrogen bond acceptor and modulate electronics. | mdpi.com |

| C-6 | Amidino groups | Can introduce a positive charge and strong hydrogen bonding capability, significantly altering activity. | nih.gov |

The thiazole (B1198619) portion of the benzothiazole ring is less commonly substituted, as its atoms are integral to the aromatic system. The most significant "alteration" at the thiazole ring is the nature of the substituent at the C-2 position. In the parent scaffold, this is the point of attachment for the 1H-indazol-1-yl group.

The SAR at this position is therefore defined by the properties of the entire indazole moiety attached to it. However, one could hypothetically consider replacing the benzothiazole with a simpler thiazole. Studies on 2-(1H-indazol-1-yl)-thiazole derivatives have shown potent biological activity, suggesting that the fused benzene ring of the benzothiazole is not strictly essential for activity in all cases but often serves to enhance it by increasing the surface area for hydrophobic interactions. nih.gov Therefore, the primary "alteration" at the thiazole ring involves the electronic and steric properties of the group attached at C-2, which in this case refers back to the SAR of the indazole moiety itself.

Role of the Linker Group between Indazole and Benzothiazole in Modulating Activity

While no flexible linker is present in the parent compound, SAR can be explored by hypothetically inserting various linker groups. The introduction of a linker, such as an amide, hydrazone, methylene (B1212753) (-CH₂-), or ether (-O-) group, would fundamentally change the molecule's geometry, flexibility, and potential hydrogen-bonding capabilities. nih.govmdpi.com

For example:

Methylene Linker (-CH₂-): Introducing a single methylene group would increase the flexibility, allowing the indazole and benzothiazole rings to adopt a wider range of spatial orientations. This could facilitate a better fit into a binding pocket.

Amide or Hydrazone Linker (-CONH- or -NHN=CH-): These linkers would introduce hydrogen bond donor and acceptor sites, which could form new, stabilizing interactions with a biological target. mdpi.com They also impose some degree of planarity. Studies on other benzothiazole hybrids have shown that such linkers are critical for activity, often interacting with key amino acid residues in an enzyme's active site. nih.govmdpi.com

The choice of linker is a critical design element in medicinal chemistry. By altering the length, rigidity, and polarity of the linker, it is possible to fine-tune the orientation of the two pharmacophores, thereby optimizing the compound's interaction with its target and, consequently, its biological activity.

Bioisosteric Replacements within the Hybrid Scaffold

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing drug-like properties by substituting one atom or group with another that has similar physical or chemical properties. This technique aims to enhance potency, selectivity, or pharmacokinetic profiles. nih.gov For a hypothetical optimization of the this compound scaffold, bioisosteric replacements could be explored for both the indazole and benzothiazole rings.

For instance, the indazole ring could be replaced by other bicyclic heteroaromatics like benzimidazole, indole, or azaindole to probe the importance of the nitrogen arrangement for biological activity. Similarly, the benzothiazole moiety could be swapped with bioisosteres such as benzoxazole, benzimidazole, or even acyclic structures to modulate target engagement and physicochemical properties. nih.govresearchgate.net In one study on indazole-bearing compounds, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement for an amide group led to a potent and selective inhibitor of human monoamine oxidase B (hMAO B). nih.gov Another study utilized a benzothiazole motif to replace a fluorophenyl tail in analogues of the carbonic anhydrase inhibitor SLC-0111. nih.gov

Without experimental data, the impact of such modifications on the this compound core remains speculative. A systematic exploration would be necessary to determine which replacements are favorable for a given biological target.

Table 1: Hypothetical Bioisosteric Replacements for the this compound Scaffold No data available in the scientific literature for this compound series.

Conformational Restriction and Rigidity in SAR Optimization

Conformational restriction is a medicinal chemistry tactic used to improve a ligand's affinity and selectivity for its target by reducing its conformational flexibility. By locking a flexible molecule into its "bioactive conformation"—the specific shape it adopts when binding to its target—the entropic penalty of binding is minimized, which can lead to a significant increase in potency. semanticscholar.org

For the this compound scaffold, the single bond connecting the indazole and benzothiazole rings allows for rotational freedom. This flexibility means the molecule can exist in numerous conformations, only one of which may be optimal for binding. Computational studies on other benzothiazole derivatives have explored this rotational freedom by varying the dihedral angle between aromatic rings to identify low-energy, stable conformers. mdpi.com

Strategies to introduce rigidity could include incorporating bridging atoms to form a new ring system or introducing bulky substituents adjacent to the rotatable bond to hinder free rotation. Such modifications would create a more conformationally defined molecule. While this is a standard and powerful optimization strategy, no published studies have applied it to the this compound framework. Therefore, no specific examples or data on the effects of such rigidification exist for this compound.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization Strategies

In modern drug discovery, lead optimization is guided by more than just raw potency. Metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are crucial for selecting and developing candidates with a balanced profile of properties, helping to avoid "molecular obesity" and late-stage attrition. researchgate.netsciforschenonline.org

Ligand Efficiency (LE) measures the binding energy of a compound per non-hydrogen atom (heavy atom count, HAC). It is calculated as: LE = -ΔG / HAC where ΔG is the Gibbs free energy of binding. A higher LE value is generally desirable, especially in the early stages of drug discovery like fragment-based screening. A commonly accepted threshold for a promising lead compound is an LE value of 0.3 or greater. sciforschenonline.org

Lipophilic Efficiency (LLE or LipE) relates a compound's potency to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP LLE helps to ensure that increases in potency are not achieved simply by increasing lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org Medicinal chemists often aim for an LLE value between 5 and 7 for promising drug candidates. sciforschenonline.org

While studies on other indazole-based kinase inhibitors have successfully used LE to guide their design, yielding compounds with excellent efficiency values (0.30–0.48), no such analysis has been published for the this compound scaffold. nih.gov To perform such an analysis, a data set of analogues with measured biological activity (e.g., IC50) and corresponding physicochemical properties (HAC, logP) would be required. As no such data set is available in the scientific literature, a quantitative assessment of LE and LLE for this specific series cannot be provided.

Table 2: Ligand and Lipophilic Efficiency Metrics No data available in the scientific literature for this compound series.

Molecular Mechanisms of Action and Target Engagement Investigations of 2 1h Indazol 1 Yl 1,3 Benzothiazole

Characterization of Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition)

Derivatives of both indazole and benzothiazole (B30560) have been widely investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling. nih.govnih.gov Should 2-(1H-Indazol-1-yl)-1,3-benzothiazole be identified as an enzyme inhibitor, a detailed characterization of its inhibitory mechanism would be a critical step in understanding its function.

ATP-Competitive vs. Allosteric Inhibition Modes

A primary investigation would determine whether the compound inhibits kinase activity through an ATP-competitive or an allosteric mechanism. ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. In contrast, allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that reduces the enzyme's catalytic activity. This distinction is fundamental, as it influences the inhibitor's selectivity and potential for development as a therapeutic agent. Standard assays to differentiate these modes involve measuring the inhibitor's potency at varying concentrations of ATP.

Kinetic Analysis of Enzyme-Inhibitor Interactions

To quantify the interaction between this compound and a target enzyme, detailed kinetic studies would be performed. These analyses, typically using techniques like Michaelis-Menten kinetics, would determine key parameters such as the inhibition constant (Kᵢ). The Kᵢ value provides a measure of the inhibitor's potency. By analyzing reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. The pattern of this plot helps to further elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Interactive Data Table: Hypothetical Enzyme Inhibition Data

Below is a hypothetical data table illustrating the kind of results that would be generated from such kinetic studies. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

| Target Enzyme | Inhibition Constant (Kᵢ) | Mode of Inhibition |

| Kinase A | Not Determined | Not Determined |

| Kinase B | Not Determined | Not Determined |

| Kinase C | Not Determined | Not Determined |

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics

Beyond enzyme inhibition, indazole and benzothiazole scaffolds are known to interact with various cellular receptors. For instance, a study on 2-(1H-indazol-1-yl)-thiazole derivatives identified them as selective antagonists for the EP₁ receptor. nih.gov A comprehensive receptor binding profile for this compound would be necessary to identify its potential receptor targets. This is typically achieved by screening the compound against a panel of known receptors using radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, thereby determining its binding affinity (Kᵢ or IC₅₀).

Biophysical Techniques for Direct Target Engagement Confirmation

To confirm a direct physical interaction between this compound and a putative protein target, biophysical techniques are employed. These methods provide direct evidence of binding and can quantify the thermodynamic and kinetic parameters of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand (the compound) binds to a target protein immobilized on the chip. This allows for the real-time monitoring of the association and dissociation of the ligand-protein complex, providing data on binding affinity (Kᴅ), as well as association (kₐ) and dissociation (kₔ) rate constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique can determine the binding affinity (Kᴅ), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event.

Cellular Pathway Modulation at the Molecular Level

Molecular Basis of Cell Cycle Perturbation

Many bioactive compounds exert their effects by interfering with the cell cycle. Should this compound be found to affect cell proliferation, investigations into its impact on the cell cycle would be warranted. This typically involves treating cultured cells with the compound and analyzing the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M) using flow cytometry.

Further molecular analysis would aim to identify the specific proteins involved in any observed cell cycle arrest. For example, Western blot analysis could be used to measure changes in the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some benzothiazole-based compounds have been shown to induce a G₂/M cell cycle arrest. nih.gov A detailed molecular investigation would pinpoint the specific checkpoints and regulatory proteins that are affected by this compound.

Interactive Data Table: Hypothetical Cell Cycle Analysis Data

This table illustrates the type of data that would be collected to assess cell cycle effects. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

| Treatment | % Cells in G₀/G₁ Phase | % Cells in S Phase | % Cells in G₂/M Phase |

| Control | Not Determined | Not Determined | Not Determined |

| Compound (X µM) | Not Determined | Not Determined | Not Determined |

Induction of Apoptosis via Specific Molecular Pathways

Investigations into the pro-apoptotic activity of benzothiazole derivatives have revealed their capacity to induce programmed cell death through specific molecular pathways. While direct studies on this compound are not extensively available in the reviewed literature, the broader class of benzothiazole-containing compounds has been shown to engage the apoptotic machinery through mechanisms involving caspase activation and alterations in mitochondrial membrane potential.

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Various benzothiazole derivatives have been demonstrated to trigger the activation of key executioner caspases, such as caspase-3. The activation of procaspase-3 to its active form, caspase-3, is a critical step that leads to the cleavage of numerous cellular substrates, ultimately resulting in the morphological and biochemical characteristics of apoptosis. For instance, certain novel benzothiazole derivatives have shown the ability to induce apoptosis by directly activating procaspase-3.

The intrinsic, or mitochondrial, pathway of apoptosis is another crucial mechanism initiated by various stimuli, including treatment with benzothiazole compounds. This pathway is characterized by changes in the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early event in apoptosis, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This release subsequently triggers the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3. Studies on some benzothiazole derivatives have confirmed their ability to induce apoptosis through this mitochondrial-mediated pathway.

The table below summarizes the typical effects of apoptosis-inducing benzothiazole derivatives on key molecular markers of apoptosis.

| Molecular Event | Observation in Benzothiazole Derivatives | Key Proteins Involved |

| Caspase Activation | Increased activity of initiator and executioner caspases. | Caspase-3, Caspase-9 |

| Mitochondrial Membrane Potential | Decrease or loss of mitochondrial membrane potential. | Bcl-2 family proteins (e.g., Bax, Bcl-2) |

| Cytochrome c Release | Translocation of cytochrome c from mitochondria to cytosol. | Cytochrome c, Apaf-1 |

Investigation of Multi-Target Activity and Polypharmacological Effects

The concept of multi-target activity, or polypharmacology, involves a single compound interacting with multiple biological targets, which can lead to a more efficacious therapeutic outcome, particularly in complex multifactorial diseases. Benzothiazole and indazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. Consequently, derivatives incorporating these moieties are often investigated for their potential multi-target effects.

While specific polypharmacological studies on this compound were not prominent in the searched literature, the constituent chemical scaffolds are frequently explored in the context of multi-target drug design. For example, various benzothiazole derivatives have been developed as multi-target-directed ligands for neurodegenerative diseases like Alzheimer's disease. These compounds are designed to interact with several key targets, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).

Similarly, the indazole core is a component of numerous compounds designed to inhibit multiple protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The ability to target multiple kinases simultaneously can be advantageous in overcoming drug resistance and improving therapeutic efficacy.

The investigation into the multi-target activity of a compound like this compound would likely involve screening against a panel of biologically relevant targets, such as kinases, G-protein coupled receptors, and other enzymes implicated in disease pathways. The table below illustrates hypothetical multi-target interactions based on the known activities of the parent scaffolds.

| Potential Target Class | Specific Examples | Rationale based on Scaffold |

| Protein Kinases | Pim kinases, Fibroblast growth factor receptors (FGFRs) | The indazole moiety is a known kinase inhibitor scaffold. |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | The benzothiazole nucleus has been incorporated into multi-target ligands for Alzheimer's disease. |

| Monoamine Oxidases | Monoamine Oxidase B (MAO-B) | Benzothiazole derivatives have shown inhibitory activity against MAO-B. |

| DNA Gyrase | Bacterial DNA gyrase | Certain benzothiazole-based compounds are potent inhibitors of DNA gyrase. |

Further research is necessary to elucidate the specific molecular targets and polypharmacological profile of this compound.

Future Perspectives and Advanced Research Directions for 2 1h Indazol 1 Yl 1,3 Benzothiazole Research

Development of Novel Synthetic Methodologies for Enhanced Chemical Space Exploration

The exploration of the chemical space around the 2-(1H-indazol-1-yl)-1,3-benzothiazole scaffold is fundamental to establishing robust structure-activity relationships (SAR). Future research should prioritize the development of more efficient, versatile, and environmentally benign synthetic methodologies. mdpi.com

Key areas for development include:

Green Chemistry Approaches: Moving beyond traditional synthesis, future methods should focus on green chemistry principles. mdpi.com This includes the use of microwave irradiation, solvent-free reaction conditions, and reusable catalysts to reduce reaction times and environmental impact. mdpi.com For instance, one-pot, solid-phase synthesis using molecular iodine has been shown to be an efficient, solvent-free method for creating benzothiazole (B30560) derivatives. mdpi.com

Novel Catalytic Systems: Investigating novel catalysts, such as metal-based catalysts like VOSO₄ or heterogeneous catalysts like SnP₂O₇, could lead to higher yields and milder reaction conditions. mdpi.commdpi.com The development of polymer-supported catalysts also offers the advantage of easy separation and reusability. mdpi.com

Combinatorial Synthesis: Employing combinatorial chemistry techniques will enable the rapid generation of large libraries of analogs. This can be achieved by developing robust synthetic routes that are amenable to diversification at multiple positions on both the indazole and benzothiazole rings. semanticscholar.org This approach is crucial for systematically exploring the impact of various substituents on biological activity.

| Methodology | Key Features | Potential Advantages for Analog Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Rapid reaction times, increased yields, high efficiency. | mdpi.com |

| One-Pot Multicomponent Reactions | Combines multiple reactants in a single step to form the final product. | High atom economy, reduced waste, simplified purification. | nih.gov |

| Heterogeneous Catalysis | Utilizes catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Easy catalyst recovery and reuse, high yields, short reaction times. | mdpi.com |

| Visible-Light Photoredox Catalysis | Uses visible light to drive chemical reactions in the presence of a photocatalyst. | Mild reaction conditions, absence of transition-metal catalysts. | mdpi.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govmednexus.org For this compound, these computational tools can be leveraged to navigate its vast chemical space more intelligently.

Future applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, enhanced by ML algorithms like Random Forest (RF) and Support Vector Machines (SVM), can be developed to predict the biological activity of novel analogs based on their chemical structures. nih.govresearchgate.net This allows for the prioritization of synthetic efforts on compounds with the highest probability of success.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery pipeline. nih.gov This early-stage filtering helps to reduce the high attrition rates of drug candidates in later developmental phases by flagging molecules with poor physicochemical or pharmacokinetic profiles. mdpi.com

De Novo Drug Design: Generative AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be used to design entirely new molecules. nih.govresearchgate.net By training these models on known active compounds, they can generate novel this compound derivatives that are optimized for specific targets and desired properties.

Exploration of New Molecular Targets and Pathway Modulations

While initial studies may have identified primary targets for this compound, its privileged scaffold suggests it may interact with multiple biological targets, a concept known as polypharmacology. nih.gov A systematic exploration of new molecular targets is crucial for discovering novel therapeutic applications.

Strategic approaches for target exploration:

High-Throughput Screening (HTS): Screening the parent compound and a library of its analogs against large panels of biologically relevant targets (e.g., kinases, G-protein coupled receptors, ion channels, enzymes) can uncover unexpected activities.

Target-Based Virtual Screening: Using the 3D structure of the compound, molecular docking studies can be performed against crystallographic structures of various proteins to predict binding affinity and identify potential new targets. frontiersin.org

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models of disease to identify molecules that produce a desired phenotypic change, without a priori knowledge of the molecular target. Subsequent target deconvolution studies can then identify the responsible protein or pathway.

| Target Class | Rationale Based on Scaffold | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases (e.g., Pim kinases, FGFRs) | Indazole derivatives are known inhibitors of various kinases. | Oncology | nih.gov |

| Cholinesterases (AChE, BuChE) | Benzothiazole derivatives have shown inhibitory activity. | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.govuniba.it |

| Monoamine Oxidase (MAO-B) | Benzothiazole is a privileged scaffold for MAO-B inhibitors. | Neurodegenerative Diseases (e.g., Parkinson's) | nih.govmdpi.com |

| Carbonic Anhydrases (e.g., CA IX, CA XII) | Benzothiazole-based compounds have been designed as selective inhibitors. | Oncology | nih.gov |

| DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) | Benzothiazole derivatives have been identified as potent anti-tubercular agents targeting this enzyme. | Infectious Diseases (Tuberculosis) | nih.gov |

Advanced In Vitro Mechanistic Investigations Using Proteomics and Metabolomics

Understanding the precise mechanism of action is critical for the development of any therapeutic agent. "Omics" technologies, such as proteomics and metabolomics, offer an unbiased, system-wide view of the cellular response to a compound, providing deep mechanistic insights beyond single-target interactions. mdpi.com

Future research should employ:

Proteomics: This involves the large-scale study of proteins. By treating cells with this compound and using techniques like mass spectrometry-based proteomics, researchers can identify which proteins and signaling pathways are significantly altered. mdpi.com This can confirm intended target engagement and reveal off-target effects or downstream consequences of pathway modulation. nih.gov

Integrated Multi-Omics Analysis: The most powerful approach involves integrating data from proteomics, metabolomics, and other omics (e.g., transcriptomics). mdpi.com This provides a holistic view of the drug's impact on cellular systems, from gene expression to protein function and metabolic output, enabling a more complete understanding of its mechanism. nih.gov

Integration of Structure-Based Drug Design with Synthetic Accessibility for Next-Generation Analog Development

The design of next-generation analogs should be a synergistic process that combines computational design with practical synthetic considerations. This ensures that theoretically potent molecules are also synthetically feasible. nih.gov

This integrated workflow involves:

Target Structure Determination: Obtaining a high-resolution crystal structure of the target protein in complex with this compound or a close analog.

Structure-Based Design: Using the co-crystal structure, computational chemists can identify key binding interactions and design new analogs with modifications predicted to enhance potency and selectivity. nih.gov Molecular docking can be used to virtually screen and prioritize these new designs. frontiersin.org

Synthetic Accessibility Assessment: Concurrently, medicinal chemists must evaluate the synthetic tractability of the computationally designed molecules. This involves assessing the complexity of the proposed synthesis, the availability of starting materials, and the potential for scale-up.

Iterative Optimization: The process is iterative. Promising, synthetically accessible compounds are synthesized and tested. The resulting biological data and any new structural information are then fed back into the design cycle for further refinement. This iterative loop of design, synthesis, and testing is the cornerstone of modern lead optimization. nih.gov

By embracing these advanced research directions, the scientific community can systematically and efficiently investigate the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Molecular Iodine |

| VOSO₄ (Vanadyl sulfate) |

| SnP₂O₇ (Tin pyrophosphate) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1H-Indazol-1-yl)-1,3-benzothiazole, and how can reaction parameters be optimized?

- Answer: The compound is typically synthesized via coupling reactions between indazole and benzothiazole precursors. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) can link aryl halides to boronic acid derivatives . Optimization involves solvent selection (e.g., DMF or THF), catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and temperature control (60–80°C). Purity is confirmed via TLC and column chromatography, with yields improved by iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for structural characterization, and how are conflicting spectral data resolved?

- Answer: Key techniques include:

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–8.5 ppm) and heterocyclic carbons (e.g., benzothiazole C2 at ~165 ppm) . Overlapping signals in DMSO-d₆ may require COSY or HSQC for resolution.